molecular formula C12H15N3O5 B602291 N-Aminocarbonyl Felbamate CAS No. 1797130-34-7

N-Aminocarbonyl Felbamate

Número de catálogo B602291
Número CAS: 1797130-34-7
Peso molecular: 281.27
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Aminocarbonyl Felbamate is an impurity of Felbamate, an antiepileptic drug . It is structurally similar to meprobamate .


Molecular Structure Analysis

The molecular formula of N-Aminocarbonyl Felbamate is C12H15N3O5 . It has an average mass of 281.265 Da and a monoisotopic mass of 281.101166 Da . It has 8 hydrogen bond acceptors, 5 hydrogen bond donors, and 7 freely rotating bonds .


Physical And Chemical Properties Analysis

N-Aminocarbonyl Felbamate has a density of 1.3±0.1 g/cm3 . It has a molar refractivity of 68.6±0.3 cm3, a polar surface area of 134 Å2, and a molar volume of 209.3±3.0 cm3 .

Aplicaciones Científicas De Investigación

Antiepileptic Drug

Felbamate is an antiepileptic drug . It is one of the first in its class belonging to the second generation . In adults, it is used in the treatment of partial seizures , while in children for generalized seizures due to Lennox-Gastaut syndrome .

Inhibitory Effect on GABA A Receptor

Studies have shown that the antiepileptic activity of felbamate is attributed primarily due to the inhibitory effect on GABA A receptor . The GABA A receptor is known to modulate the chloride channel .

Inhibition of the NMDA Receptor

Felbamate is also known to inhibit the glycine-mediated activation of the NMDA receptor . The NMDA receptor controls sodium and calcium passage . These voltage-dependent ion channels control neuronal excitability and membrane stabilization .

Metabolism in the Liver

After administration, felbamate is metabolized in the liver by cytochrome P-450, followed by glucuronidation . Approximately half of the absorbed felbamate is excreted in the urine .

Toxicity Assessment

The toxicity of the degradation products (DPs) for the drug felbamate has been assessed . Stress studies were performed in the condition specified in the international council of harmonization (ICH) guideline Q1A (R2) . Felbamate was flagged for possible hepatotoxicity .

Metabolic Activation Assessment

The metabolic activation of felbamate has been assessed in chimeric mice with humanized liver in combination with in vitro metabolic assays . This study identified CYP and CES isozymes involved in the metabolism of felbamate and confirmed reactive metabolite formation and subsequent decrease in GSH using a humanized animal model .

Mecanismo De Acción

Target of Action

N-Aminocarbonyl Felbamate primarily targets two types of receptors in the brain: the GABA A receptors and the NMDA receptors . These receptors play crucial roles in the transmission of signals in the brain. The GABA A receptors are inhibitory, meaning they reduce neuronal activity, while the NMDA receptors are excitatory, increasing neuronal activity .

Mode of Action

N-Aminocarbonyl Felbamate acts as a positive modulator of GABA A receptors and as a blocker of NMDA receptors . By enhancing the activity of GABA A receptors, it increases the inhibitory effects on neurons, reducing their activity. On the other hand, by blocking NMDA receptors, it prevents the excitatory effects of glutamate, a neurotransmitter that binds to NMDA receptors .

Biochemical Pathways

The metabolic activation of N-Aminocarbonyl Felbamate involves several biochemical pathways. It undergoes oxidation to form aldehyde felbamate, which spontaneously forms 2-phenylpropenal . This reactive metabolite is believed to be responsible for the drug’s anticonvulsant effects .

Pharmacokinetics

After oral ingestion, N-Aminocarbonyl Felbamate is rapidly absorbed, with a bioavailability of over 90% . Its volume of distribution is 0.7–0.91 L/kg, and plasma protein binding is 25% . Approximately 50% of an administered dose is metabolized in the liver, by CYP3A4 and CYP2E1, to form two hydroxylated metabolites and a variety of other unidentified polar metabolites . The remaining 50% is excreted as unchanged felbamate in urine .

Result of Action

The result of N-Aminocarbonyl Felbamate’s action is the suppression of seizure activity. By modulating GABA A receptors and blocking NMDA receptors, it increases the seizure threshold and decreases seizure spread . This makes it effective in the treatment of partial seizures and generalized seizures associated with Lennox-Gastaut syndrome .

Action Environment

The action of N-Aminocarbonyl Felbamate can be influenced by various environmental factors. For instance, the presence of other antiepileptic drugs can affect its pharmacokinetics . Additionally, factors such as the patient’s age, liver function, and the presence of other medical conditions can also influence the drug’s action, efficacy, and stability .

Direcciones Futuras

Despite the risks associated with Felbamate, it continues to be used in many patients, although not as a first-line treatment . Excluding anemia-prone individuals, new possibilities may open for Felbamate position in add-on therapy of drug-resistant epilepsy .

Propiedades

IUPAC Name

(3-carbamoyloxy-2-phenylpropyl) N-carbamoylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5/c13-10(16)15-12(18)20-7-9(6-19-11(14)17)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,14,17)(H3,13,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXILZWNONXFCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(COC(=O)N)COC(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Aminocarbonyl Felbamate
Reactant of Route 2
Reactant of Route 2
N-Aminocarbonyl Felbamate
Reactant of Route 3
Reactant of Route 3
N-Aminocarbonyl Felbamate
Reactant of Route 4
Reactant of Route 4
N-Aminocarbonyl Felbamate
Reactant of Route 5
N-Aminocarbonyl Felbamate
Reactant of Route 6
N-Aminocarbonyl Felbamate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.